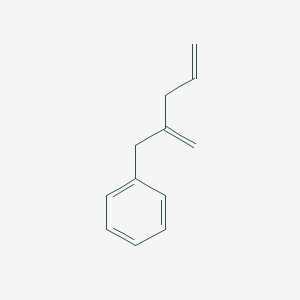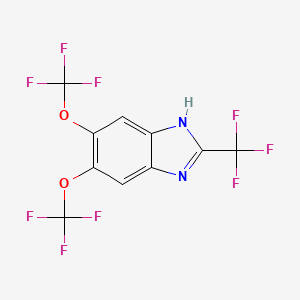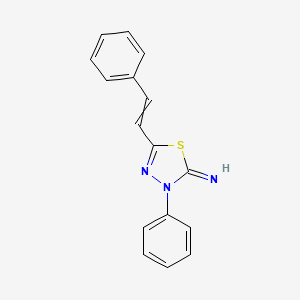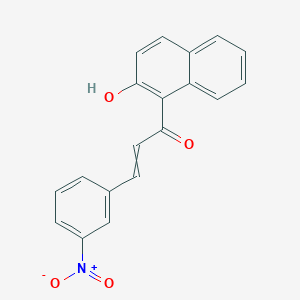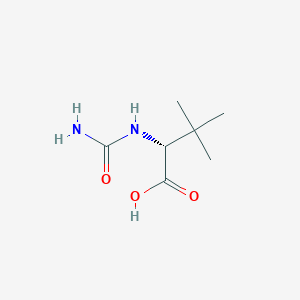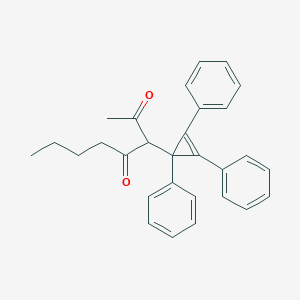![molecular formula C10H11NO3 B14297628 2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene CAS No. 120106-18-5](/img/structure/B14297628.png)
2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-nitro-4-prop-2-enoxybenzene is an organic compound with the molecular formula C10H11NO3 It is a benzene derivative characterized by the presence of a nitro group, a methyl group, and a prop-2-enoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-nitro-4-prop-2-enoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-methyl-4-prop-2-enoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the benzene ring without affecting the prop-2-enoxy group.
Industrial Production Methods
Industrial production of 2-methyl-1-nitro-4-prop-2-enoxybenzene may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1-nitro-4-prop-2-enoxybenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The prop-2-enoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.
Major Products Formed
Reduction: 2-methyl-1-amino-4-prop-2-enoxybenzene.
Oxidation: 2-carboxy-1-nitro-4-prop-2-enoxybenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-methyl-1-nitro-4-prop-2-enoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methyl-1-nitro-4-prop-2-enoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the prop-2-enoxy group can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-1-nitrobenzene
- 4-prop-2-enoxybenzene
- 2-methyl-4-prop-2-enoxybenzene
Uniqueness
2-methyl-1-nitro-4-prop-2-enoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a prop-2-enoxy group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
120106-18-5 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
2-methyl-1-nitro-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H11NO3/c1-3-6-14-9-4-5-10(11(12)13)8(2)7-9/h3-5,7H,1,6H2,2H3 |
Clé InChI |
DGLFFFUDCZTPCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCC=C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




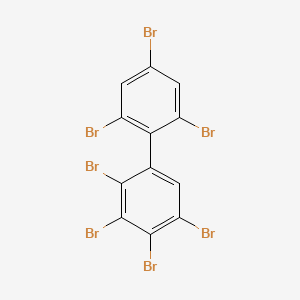
![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)
